molecular formula C23H15N5O2 B14794240 N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide

N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide

Cat. No.: B14794240
M. Wt: 393.4 g/mol
InChI Key: RUAGJOMEYWPGIW-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrroloquinoxaline core, which is a fused bicyclic system, and is substituted with a benzyl group, a cyano group, and a furan-2-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Addition of the Cyano Group: The cyano group is often introduced via a nucleophilic addition reaction using cyanide sources such as sodium cyanide.

    Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the furan-2-carboxamide group to the pyrroloquinoxaline core through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate

Properties

Molecular Formula

C23H15N5O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C23H15N5O2/c24-13-16-20-22(26-18-10-5-4-9-17(18)25-20)28(14-15-7-2-1-3-8-15)21(16)27-23(29)19-11-6-12-30-19/h1-12H,14H2,(H,27,29)

InChI Key

RUAGJOMEYWPGIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CO5

Origin of Product

United States

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